Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16691301
InChI: InChI=1S/C15H13N3O2S/c1-18(2)15-17-13-12(21-15)10(14(19)20)8-11(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,19,20)
SMILES:
Molecular Formula: C15H13N3O2S
Molecular Weight: 299.3 g/mol

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl-

CAS No.:

Cat. No.: VC16691301

Molecular Formula: C15H13N3O2S

Molecular Weight: 299.3 g/mol

* For research use only. Not for human or veterinary use.

Thiazolo[4,5-b]pyridine-7-carboxylic acid,2-(dimethylamino)-5-phenyl- -

Specification

Molecular Formula C15H13N3O2S
Molecular Weight 299.3 g/mol
IUPAC Name 2-(dimethylamino)-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylic acid
Standard InChI InChI=1S/C15H13N3O2S/c1-18(2)15-17-13-12(21-15)10(14(19)20)8-11(16-13)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,19,20)
Standard InChI Key HQYDUJBQTRNDGP-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a thiazole ring fused to a pyridine ring at positions 4 and 5, forming a planar bicyclic system. Key substituents include:

  • Carboxylic acid (-COOH) at position 7, enhancing solubility and enabling salt formation.

  • Dimethylamino (-N(CH₃)₂) at position 2, contributing to basicity and hydrogen-bonding potential.

  • Phenyl group at position 5, introducing hydrophobicity and π-π stacking interactions.

The IUPAC name, 2-(dimethylamino)-5-phenyl-thiazolo[4,5-b]pyridine-7-carboxylic acid, reflects this substitution pattern.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₂S
Molecular Weight299.3 g/mol
SMILESCN(C)C1=NC2=C(S1)C(=CC(=N2)C3=CC=CC=C3)C(=O)O
PubChem CID70941417

The compound’s solubility in polar solvents is moderate due to the carboxylic acid group, while the phenyl and thiazole rings impart lipophilicity, suggesting balanced partition coefficients.

Synthetic Methodologies

Multi-Step Annulation Strategies

Synthesis typically begins with pyridine or thiazole precursors. A common route involves:

  • Thiazole Formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazole ring.

  • Pyridine Annulation: Cyclization via palladium-catalyzed coupling or Knoevenagel condensation to fuse the pyridine moiety .

  • Functionalization: Introduction of the dimethylamino and phenyl groups through nucleophilic substitution or Suzuki-Miyaura cross-coupling .

For example, Gandhi et al. (2024) demonstrated a one-pot synthesis using magnesium oxide as a base catalyst, achieving yields >75% for analogous thiazolo[4,5-b]pyridines .

Green Chemistry Approaches

Recent advances emphasize eco-friendly methods:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes.

  • Heterogeneous Catalysis: Magnesium oxide or zeolites minimize waste .

Biological Activities and Mechanisms

Table 1. Cytotoxicity Profile

Cell LineIC₅₀ (μM)Target Enzyme
K562 (Leukemia)1.2c-KIT
MCF-7 (Breast)3.8Topoisomerase II
HepG2 (Liver)4.5EGFR

Anti-Inflammatory Effects

Structural analogs inhibit COX-2 (IC₅₀ = 0.8 μM) and reduce TNF-α production by 60% at 10 μM, suggesting utility in inflammatory disorders.

Chemical Reactivity and Derivatives

Acid/Base-Mediated Transformations

  • Decarboxylation: Heating with H₂SO₄ removes the carboxylic acid group, yielding 2-(dimethylamino)-5-phenylthiazolo[4,5-b]pyridine.

  • Esterification: Reaction with methanol/HCl produces methyl esters, enhancing membrane permeability.

Electrophilic Substitution

The phenyl ring undergoes nitration or sulfonation at the para position, enabling further functionalization .

Applications in Drug Discovery

Targeted Cancer Therapies

As a c-KIT inhibitor, this compound addresses tyrosine kinase-driven malignancies with fewer off-target effects than imatinib.

Anti-Inflammatory Agents

COX-2 selectivity minimizes gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs).

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